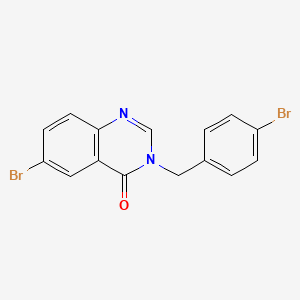
2-(4-Chloro-benzenesulfonyl)-2-(P-tolyl-hydrazono)-acetic acid hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-benzenesulfonyl)-2-(P-tolyl-hydrazono)-acetic acid hydrazide is a complex organic compound that features both sulfonyl and hydrazono functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-benzenesulfonyl)-2-(P-tolyl-hydrazono)-acetic acid hydrazide typically involves multiple steps:
Formation of the sulfonyl chloride: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with an appropriate base.
Hydrazone formation: The sulfonyl chloride is then reacted with P-tolyl hydrazine under controlled conditions to form the hydrazone.
Acetic acid hydrazide formation: The final step involves the reaction of the hydrazone with acetic acid hydrazide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazono group.
Reduction: Reduction reactions could target the sulfonyl group or the hydrazono group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could be used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: The compound could be investigated for potential therapeutic applications, particularly in the treatment of diseases where sulfonyl and hydrazono groups are known to be active.
Industry
Materials Science: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action for 2-(4-Chloro-benzenesulfonyl)-2-(P-tolyl-hydrazono)-acetic acid hydrazide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The sulfonyl and hydrazono groups could play key roles in these interactions, potentially through hydrogen bonding, covalent modification, or other mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chlorobenzenesulfonyl hydrazide
- P-tolyl hydrazone derivatives
- Acetic acid hydrazides
Uniqueness
2-(4-Chloro-benzenesulfonyl)-2-(P-tolyl-hydrazono)-acetic acid hydrazide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
5087-15-0 |
|---|---|
Fórmula molecular |
C15H15ClN4O3S |
Peso molecular |
366.8 g/mol |
Nombre IUPAC |
(2E)-2-(4-chlorophenyl)sulfonyl-2-[(4-methylphenyl)hydrazinylidene]acetohydrazide |
InChI |
InChI=1S/C15H15ClN4O3S/c1-10-2-6-12(7-3-10)19-20-15(14(21)18-17)24(22,23)13-8-4-11(16)5-9-13/h2-9,19H,17H2,1H3,(H,18,21)/b20-15+ |
Clave InChI |
JYFQIEBTXJGRBQ-HMMYKYKNSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N/N=C(\C(=O)NN)/S(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC1=CC=C(C=C1)NN=C(C(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11979037.png)
![4-chloro-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B11979042.png)

![DI(Tert-butyl) 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11979050.png)
![(5Z)-3-(2-Furylmethyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979066.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11979072.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979080.png)
![7-[3-(4-Chlorophenoxy)-2-hydroxy-propyl]-8-[2-(dimethylamino)ethylamino]-3-methyl-xanthine](/img/structure/B11979084.png)

![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isopropylbenzamide](/img/structure/B11979092.png)
![6-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11979099.png)
![2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-6-methyl-5-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11979119.png)
![3-({[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B11979120.png)
